molecular formula C11H16O B12584749 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane CAS No. 647862-73-5

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane

Cat. No.: B12584749
CAS No.: 647862-73-5
M. Wt: 164.24 g/mol
InChI Key: YNXNCRBXFCMKBZ-UHFFFAOYSA-N
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Description

1-(Prop-1-yn-1-yl)-9-oxabicyclo[610]nonane is a unique organic compound characterized by its bicyclic structure and the presence of an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired bicyclic structure. The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are likely to be applied. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exerts its effects involves its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for a catalyst, making it suitable for use in biological systems . The molecular targets and pathways involved include the formation of stable triazole products, which are useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of an alkyne group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity balance make it particularly valuable for bioorthogonal chemistry and other specialized applications.

Properties

CAS No.

647862-73-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-prop-1-ynyl-9-oxabicyclo[6.1.0]nonane

InChI

InChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3

InChI Key

YNXNCRBXFCMKBZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC12CCCCCCC1O2

Origin of Product

United States

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